In-Depth Technical Guide: 6-Bromo-2-methoxypyridin-3-amine (CAS: 89466-18-2)
In-Depth Technical Guide: 6-Bromo-2-methoxypyridin-3-amine (CAS: 89466-18-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methoxypyridin-3-amine is a pivotal building block in modern medicinal and agrochemical research. Its unique trifunctionalized pyridine scaffold, featuring a bromine atom, a methoxy group, and an amino group, offers a versatile platform for the synthesis of a diverse array of complex heterocyclic compounds. The strategic positioning of these functional groups allows for selective and sequential chemical modifications, making it an invaluable intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and key applications, complete with detailed experimental protocols and logical workflows.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 6-Bromo-2-methoxypyridin-3-amine is presented below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 89466-18-2 | [2] |
| Molecular Formula | C₆H₇BrN₂O | [2] |
| Molecular Weight | 203.04 g/mol | [2] |
| Appearance | Off-white to yellow solid/powder | [1] |
| Melting Point | 78-79 °C | |
| Boiling Point | 277.6 ± 35.0 °C (Predicted) | |
| Solubility | Soluble in chloroform, N,N-dimethylformamide | [3] |
| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 6.87 (d, J=7.9 Hz, 1H), 6.78 (dd, J=7.9, 1.0 Hz, 1H), 3.98 (s, 3H), 3.64-3.84 (m, 2H, NH₂) |
| ¹³C NMR | Data not explicitly available in the searched literature. Predicted shifts would be in the aromatic region (approx. 100-160 ppm) and a methoxy signal (approx. 50-60 ppm). |
| Mass Spectrometry (MS) | m/z: 203 [M+H]⁺ |
Synthesis and Experimental Protocols
The primary synthetic route to 6-Bromo-2-methoxypyridin-3-amine involves the regioselective bromination of 2-Methoxypyridin-3-amine.
Synthesis of 6-Bromo-2-methoxypyridin-3-amine
Experimental Protocol:
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Reaction Setup: Dissolve 2-Methoxypyridin-3-amine (1.0 equivalent) in N,N-dimethylformamide (DMF). Cool the solution to -30°C in a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere.
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Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.1 to 1.5 equivalents) in DMF. Add this solution dropwise to the cooled solution of the starting material, maintaining the temperature at -30°C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Pour the reaction mixture into water and extract the product with chloroform.
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Purification: Combine the organic layers and wash sequentially with a saturated sodium sulfite solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 6-Bromo-2-methoxypyridin-3-amine as a yellow powder.
Applications in Drug Discovery and Development
6-Bromo-2-methoxypyridin-3-amine is a versatile intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures found in many drug candidates.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 6-position is amenable to Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to introduce various aryl or heteroaryl substituents. This is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
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Reagents:
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6-Bromo-2-methoxypyridin-3-amine (1.0 eq.)
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Arylboronic acid or ester (1.1-1.5 eq.)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.)
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Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
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Procedure:
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In a reaction vessel, combine 6-Bromo-2-methoxypyridin-3-amine, the arylboronic acid/ester, the base, and the palladium catalyst.
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Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitored by TLC or LC-MS).
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer, concentrate, and purify the product by column chromatography.
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl or N-heteroaryl substituted aminopyridines, which are key intermediates for numerous drug candidates.
Experimental Protocol for a Typical Buchwald-Hartwig Amination:
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Reagents:
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6-Bromo-2-methoxypyridin-3-amine (1.0 eq.)
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Amine (1.1-1.5 eq.)
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Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, XPhos)
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Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.)
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Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
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Procedure:
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In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, ligand, and base.
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Add 6-Bromo-2-methoxypyridin-3-amine and the amine coupling partner.
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Add the anhydrous, degassed solvent.
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Seal the vessel and heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110°C) until the reaction is complete (monitored by TLC or LC-MS).
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Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
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Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the product by chromatography.
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Synthesis of Kinase Inhibitors and the PI3K/mTOR Signaling Pathway
6-Bromo-2-methoxypyridin-3-amine is a key starting material for the synthesis of various kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. The aminopyridine moiety can mimic the hinge-binding interactions of ATP in the kinase domain.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its overactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Synthesis of Pyrido[2,3-b][4][5]thiazin-2(3H)-one Derivatives
Another application of 6-Bromo-2-methoxypyridin-3-amine is in the synthesis of fused heterocyclic systems such as pyrido[2,3-b][4][5]thiazin-2(3H)-ones. These scaffolds are of interest in medicinal chemistry due to their diverse biological activities.
Experimental Protocol for the Synthesis of 6-bromo-1H-pyrido[2,3-b][4][5]thiazin-2(3H)-one:
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Step 1: Acylation. To a solution of 6-Bromo-2-methoxypyridin-3-amine (1.0 eq.) in a suitable solvent like THF or DCM, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.). Cool the mixture to 0°C and add chloroacetyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Step 2: Intramolecular Cyclization. The crude N-(6-bromo-2-methoxypyridin-3-yl)-2-chloroacetamide from Step 1 is then subjected to intramolecular cyclization. This can be achieved by heating in a high-boiling point solvent like DMF or by using a base such as sodium hydride (NaH) to facilitate the cyclization.
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Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The product is then purified by recrystallization or column chromatography.
Safety and Handling
6-Bromo-2-methoxypyridin-3-amine is a chemical substance that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
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Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
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Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
Conclusion
6-Bromo-2-methoxypyridin-3-amine is a highly valuable and versatile building block for the synthesis of complex molecules in the fields of drug discovery and agrochemicals. Its utility in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a key component in the development of novel kinase inhibitors and other targeted therapies. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this important intermediate.
References
- 1. WO2023060262A1 - Pi3k-alpha inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 2. 6-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 10536137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
